Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzo[d]thiazole-6-carboxylate
Description
Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzo[d]thiazole-6-carboxylate is a benzo[d]thiazole derivative featuring a methyl ester at position 6 and a 2,5-dimethylfuran-3-carboxamido group at position 2. The benzo[d]thiazole core is a privileged scaffold in medicinal chemistry due to its diverse bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties . The synthesis of related compounds, such as methyl 2-aminobenzo[d]thiazole-6-carboxylate (compound A), involves bromination and cyclization steps starting from methyl 4-aminobenzoate and potassium thiocyanate in acetic acid . The target compound likely derives from further functionalization of this precursor via amidation with 2,5-dimethylfuran-3-carboxylic acid.
Properties
IUPAC Name |
methyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-8-6-11(9(2)22-8)14(19)18-16-17-12-5-4-10(15(20)21-3)7-13(12)23-16/h4-7H,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHCJFCDPLEANI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic synthesis. One common approach starts with the preparation of 2,5-dimethylfuran-3-carboxylic acid, which is then converted to its corresponding acid chloride. This intermediate is reacted with 2-aminobenzo[d]thiazole-6-carboxylic acid under appropriate conditions to form the amide bond. Finally, esterification of the carboxylic acid group yields the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups results in amines.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results against various pathogens, particularly in the context of drug-resistant strains. The structural features of benzothiazole and furan derivatives contribute to their efficacy as antimicrobial agents.
- Mechanism of Action : The interaction with specific molecular targets such as enzymes and receptors is crucial for its antimicrobial activity. For instance, compounds derived from benzothiazole have been screened for their ability to inhibit ATP-phosphoribosyl transferase, a critical enzyme in the biosynthesis of nucleotides in Mycobacterium tuberculosis .
- Case Studies : Research has demonstrated that derivatives with the 2,5-dimethylphenyl scaffold exhibit broad-spectrum activity against Gram-positive bacteria and drug-resistant fungi . Compounds similar to methyl 2-(2,5-dimethylfuran-3-carboxamido)benzo[d]thiazole-6-carboxylate have been effective against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium.
Anticancer Properties
This compound has also been investigated for its potential anticancer effects.
- Cell Line Studies : In vitro studies have shown that benzothiazole derivatives induce cytotoxicity in various cancer cell lines. For example, compounds have demonstrated significant inhibition of cell proliferation in breast cancer and leukemia models .
- Mechanisms : The proposed mechanisms include modulation of signaling pathways involved in cell growth and apoptosis. Specifically, compounds have been noted to affect GABAergic neurotransmission pathways, which may contribute to their anticancer effects .
Therapeutic Applications
The compound's diverse pharmacological profile suggests potential applications in treating various conditions beyond infections and cancer.
- Neurological Disorders : Some derivatives exhibit anticonvulsant activities with low neurotoxicity levels. For instance, compounds have shown effectiveness in animal models for seizure disorders, indicating their potential as therapeutic agents for epilepsy .
- Inflammatory Conditions : Benzothiazole derivatives are being explored for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .
Data Table: Summary of Biological Activities
| Activity | Target Pathogen/Condition | Mechanism/Results |
|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | Inhibition of ATP-phosphoribosyl transferase |
| Anticancer | Various cancer cell lines | Induction of cytotoxicity; modulation of signaling |
| Anticonvulsant | Seizure disorders | Low neurotoxicity; effective in animal models |
| Anti-inflammatory | Chronic inflammatory diseases | Modulation of inflammatory pathways |
Mechanism of Action
The mechanism by which Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzo[d]thiazole-6-carboxylate exerts its effects involves interactions with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways depend on the specific biological context and the target cells or tissues.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural and synthetic differences between the target compound and analogs:
Key Observations:
- Core Heterocycles: The benzo[d]thiazole core in the target compound contrasts with the thieno[2,3-d]thiazole in compound 6 .
- Substituent Chemistry : The 2,5-dimethylfuran-3-carboxamido group in the target compound introduces electron-rich aromaticity and hydrogen-bonding capacity via the furan oxygen. This differs from the aliphatic cyclopentyl and pentyloxy groups in compound 3t , which likely increase lipophilicity.
- Crystal Packing : In compound , the triazolylmethyl substituent creates a 63.86° dihedral angle with the benzo[d]thiazole plane, enabling C–H···N interactions that stabilize the crystal lattice. The target compound’s furan group may instead participate in O···H interactions, influencing solubility and melting points.
Physicochemical and Pharmacological Implications
- Solubility: The furan substituent in the target compound may improve aqueous solubility compared to the aliphatic chains in compound 3t due to polar O-atom interactions. However, the thienothiazole core in compound 6 likely reduces solubility relative to benzo[d]thiazoles .
- The furan group’s electron-rich nature could enhance binding to enzymes or receptors, similar to how triazole substituents in modulate interactions.
Biological Activity
Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a combination of furan, thiazole, and benzoate moieties, which contribute to its chemical reactivity and biological activity. The presence of multiple functional groups allows for various interactions within biological systems.
Biological Activities
1. Antimicrobial Activity
Research indicates that thiazole derivatives, including the compound , exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole compounds possess activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .
2. Anticancer Potential
Thiazole derivatives are recognized for their anticancer properties. A study highlighted the cytotoxic effects of benzothiazole derivatives on various cancer cell lines, with some compounds demonstrating IC50 values comparable to established chemotherapeutic agents like doxorubicin . this compound may exhibit similar properties due to its structural characteristics.
3. Anti-inflammatory Effects
The compound's potential to inhibit COX enzymes has been noted in various thiazole derivatives, suggesting anti-inflammatory capabilities . This could position it as a candidate for treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Thiazoles are known to inhibit enzymes involved in inflammatory pathways, such as COX-1 and COX-2.
- Cell Cycle Interference: Some thiazole derivatives disrupt cell cycle progression in cancer cells, leading to apoptosis.
- Antioxidant Activity: The compound may possess antioxidant properties that protect cells from oxidative stress.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Activity
A study evaluated various benzothiazole derivatives for their anticancer efficacy. Among them, a compound structurally similar to this compound demonstrated significant cytotoxicity against human glioblastoma U251 cells with an IC50 value below 30 µM .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of thiazole derivatives against drug-resistant pathogens. Compounds exhibited potent activity against Candida auris, surpassing traditional antifungal treatments like fluconazole .
Q & A
What are the standard protocols for synthesizing Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzo[d]thiazole-6-carboxylate?
Level: Basic
Answer:
Synthesis typically involves multi-step organic reactions, starting with condensation of benzo[d]thiazole-6-carboxylate derivatives with 2,5-dimethylfuran-3-carboxamide precursors. Key steps include:
- Reaction condition control: Temperature (e.g., reflux), solvent selection (e.g., DMF, THF), and reaction time optimization to minimize side products .
- Purification: Column chromatography (silica gel) with solvent gradients (e.g., PE/EtOAc) to isolate intermediates and final products .
- Yield optimization: Adjusting stoichiometry and catalyst use (e.g., triethylamine for deprotonation) .
Structural confirmation is achieved via H/C NMR and mass spectrometry .
How is the structural integrity of this compound validated post-synthesis?
Level: Basic
Answer:
Validation employs:
- Spectroscopy: H NMR (chemical shifts for aromatic protons, ester groups) and C NMR (carbonyl signals at ~160–170 ppm) .
- Mass spectrometry: High-resolution MS (HRMS) for molecular ion confirmation .
- X-ray crystallography: Resolving crystal packing and intermolecular interactions (e.g., C–H···N bonds) using software like SHELX .
What advanced strategies address low yields in multi-step syntheses?
Level: Advanced
Answer:
Critical approaches include:
- Intermediate stabilization: Protecting groups (e.g., benzyl esters) for reactive sites .
- Real-time monitoring: TLC/HPLC to track reaction progress and identify side products .
- Solvent optimization: Polar aprotic solvents (e.g., DMF) to enhance solubility of hydrophobic intermediates .
Contradictions in yield data (e.g., 20–55% in similar steps ) may arise from purity of starting materials or moisture sensitivity, necessitating inert atmospheres .
How can crystallographic data resolve ambiguities in molecular conformation?
Level: Advanced
Answer:
- Software refinement: SHELXL refines X-ray data to model torsional angles (e.g., 63.86° dihedral angles in benzo[d]thiazole derivatives) and validate hydrogen bonding networks .
- Twinned data handling: SHELXD resolves overlapping reflections in twinned crystals, common in heterocyclic systems .
- Validation tools: PLATON or Mercury to assess geometric outliers and intermolecular interactions .
How does structural modification enhance biological activity?
Level: Advanced
Answer:
- Functional group tuning: Introducing electron-withdrawing groups (e.g., chloro, sulfonyl) to improve target binding .
- Bioisosteric replacement: Substituting furan with thiophene or pyrimidine rings to optimize pharmacokinetics .
- Activity comparison: Table of analogs (e.g., thiazole vs. thiophene derivatives) to correlate substituents with bioactivity (e.g., IC values) .
What methodologies elucidate the compound’s mechanism of action?
Level: Advanced
Answer:
- In vitro assays: Enzyme inhibition studies (e.g., kinase assays) with ATP-competitive binding analysis .
- Molecular docking: AutoDock or Schrödinger Suite to predict interactions with active sites (e.g., hydrophobic pockets in cancer targets) .
- Metabolic profiling: LC-MS to identify reactive metabolites and stability under physiological conditions .
How are stability and solubility challenges addressed in formulation studies?
Level: Advanced
Answer:
- Salt formation: Hydrobromide salts to enhance aqueous solubility (e.g., 3-allyl derivative in ).
- Nanoformulation: Encapsulation in liposomes or PLGA nanoparticles to improve bioavailability .
- Accelerated stability testing: HPLC under varied pH/temperature to identify degradation pathways .
What analytical techniques resolve spectral overlaps in characterization?
Level: Advanced
Answer:
- 2D NMR: COSY and HSQC to assign coupled protons and resolve aromatic signal overlaps .
- Isotopic labeling: N or F labels for tracking specific functional groups in complex matrices .
- Synchrotron XRD: High-resolution data collection for ambiguous electron density maps .
How do researchers differentiate this compound from structurally similar analogs?
Level: Basic
Answer:
- Functional group analysis: IR spectroscopy for carbonyl (1700–1750 cm) and amide (1650 cm) signatures .
- Chromatographic retention: HPLC retention times compared to analogs (e.g., methyl vs. ethyl esters) .
- Biological profiling: Dose-response curves in cell-based assays to distinguish potency .
What computational tools predict reactivity for derivative synthesis?
Level: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
